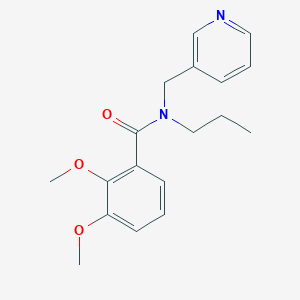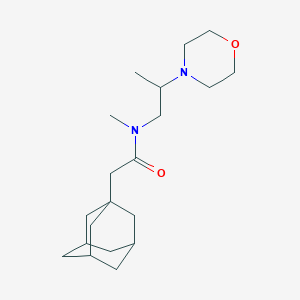
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide, also known as AG-205 or TAK-155, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in scientific research for its ability to inhibit certain enzymes and proteins that are involved in disease progression. In
Mécanisme D'action
The mechanism of action of 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of PARP enzymes and PKC isoforms. PARP enzymes are involved in DNA repair mechanisms and their inhibition leads to the accumulation of DNA damage. PKC isoforms are involved in cell proliferation and survival pathways and their inhibition leads to cell death. 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to inhibit the activity of other enzymes and proteins such as glycogen synthase kinase 3 beta (GSK3β) and mitogen-activated protein kinase (MAPK) pathways, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to induce cell death, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. In inflammation, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disorders, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has several advantages and limitations for lab experiments. The advantages include its high potency, selectivity, and specificity towards its target enzymes and proteins. The limitations include its low solubility in water, which can affect its bioavailability and efficacy. In addition, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide may have off-target effects on other enzymes and proteins, which can affect its specificity and selectivity.
Orientations Futures
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has several potential future directions for scientific research. One potential direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another potential direction is the investigation of its efficacy in combination with other therapeutic agents in cancer treatment. Furthermore, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has potential therapeutic implications in other diseases such as cardiovascular diseases and metabolic disorders, which can be explored in future research.
Méthodes De Synthèse
The synthesis of 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 2,3-dimethoxybenzaldehyde with propylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 3-pyridinemethanol in the presence of a coupling agent to form 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide. The purity and yield of the final compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage and ultimately results in cancer cell death. In addition, 2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC) isoforms, which are involved in cell proliferation and survival pathways. This inhibition has potential therapeutic implications in cancer treatment.
Propriétés
IUPAC Name |
2,3-dimethoxy-N-propyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-11-20(13-14-7-6-10-19-12-14)18(21)15-8-5-9-16(22-2)17(15)23-3/h5-10,12H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZVCCZOMYWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)


amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5904345.png)
![N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide](/img/structure/B5904352.png)
![N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide](/img/structure/B5904356.png)
![4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5904365.png)
![N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine](/img/structure/B5904370.png)